molecular formula C9H16INO2 B1523723 Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate CAS No. 253176-94-2

Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate

Cat. No.: B1523723
CAS No.: 253176-94-2
M. Wt: 297.13 g/mol
InChI Key: CJVGFEARJOREHI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate: is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a tert-butyl group, an iodomethyl group, and an azetidine ring. Its molecular formula is C₁₀H₁₈INO₂, and it has a molecular weight of 311.16 g/mol.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with azetidine-1-carboxylate as the core structure.

  • Iodomethylation: The azetidine ring is then subjected to an iodomethylation reaction, where an iodomethyl group is introduced to the molecule.

  • Tert-Butylation: Finally, the molecule undergoes tert-butylation to introduce the tert-butyl group.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield of the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the iodomethyl group to a methyl group.

  • Substitution: Substitution reactions are common, where the iodomethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Methylated derivatives of the azetidine ring.

  • Substitution Products: A wide range of functionalized azetidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: It can be used in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways. Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which tert-butyl 3-(iodomethyl)azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The iodomethyl group can act as a leaving group in substitution reactions, while the tert-butyl group provides steric hindrance, influencing the reactivity of the molecule. The azetidine ring can interact with various biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • Tert-butyl 3-(iodomethyl)benzoate: This compound has a similar structure but includes a benzene ring instead of an azetidine ring.

  • Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of an azetidine ring.

Uniqueness: Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate is unique due to its azetidine ring, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVGFEARJOREHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693143
Record name tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253176-94-2
Record name 1,1-Dimethylethyl 3-(iodomethyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253176-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of 1.94 g of tert-butyl 3-[(tosyloxy)methyl]azetidin-1-carboxylate in 15.5 ml acetone were added 837 mg of lithium iodide and the reaction mixture was stirred for 16 hours at 35° C. After cooling, it was diluted with 200 ml ethyl acetate and the organic phase washed twice with 30 ml portions of water and once with 20 ml saturated sodium chloride solution. After drying over sodium sulphate and filtration, this was concentrated in vacuo. In this manner, 1.6 g of tert-butyl-3-(iodomethyl)azetidin-1-carboxylate were obtained, which was further reacted without purification.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
837 mg
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
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Reactant of Route 6
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